1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone
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Overview
Description
1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone is a complex organic compound known for its unique chemical structure and properties. This compound features a central anthraquinone core substituted with phenylthio and tert-butylphenylthio groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of phenylthio and tert-butylphenylthio groups through substitution reactions. Common reagents used in these reactions include thiophenol derivatives and tert-butylphenylthiol, often under conditions such as reflux in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.
Substitution: The phenylthio and tert-butylphenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio and tert-butylphenylthio groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(phenylthio)anthraquinone: Lacks the tert-butylphenylthio groups, resulting in different chemical properties and reactivity.
1,8-Bis((4-methylphenyl)thio)-4,5-bis(phenylthio)anthraquinone: Substitutes tert-butyl groups with methyl groups, affecting its steric and electronic characteristics.
Uniqueness
1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone is unique due to the presence of both phenylthio and tert-butylphenylthio groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, offering advantages in terms of stability, reactivity, and potential biological activity.
Properties
CAS No. |
84434-36-6 |
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Molecular Formula |
C46H40O2S4 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
1,8-bis[(4-tert-butylphenyl)sulfanyl]-4,5-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-25-35(49-31-13-9-7-10-14-31)39-41(37)44(48)42-38(52-34-23-19-30(20-24-34)46(4,5)6)28-26-36(40(42)43(39)47)50-32-15-11-8-12-16-32/h7-28H,1-6H3 |
InChI Key |
HFKWGVOSNHANEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=CC=C7 |
Origin of Product |
United States |
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